Journal Name:PhysChemComm
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Quantum representations of dynamical systems: new bending modes of acetylene
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B001934H
Through well-established methods of group theory, we suggest how to construct new basis sets in the four-dimensional system of bending modes in acetylene. A novel, comprehensive family of vibrational modes is found allowing one to improve the partial analyses available for this molecule in terms of local/normal quantum numbers. We provide the general features of our technique for future extensions to other, more complex systems of current interest
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The re-oxidation of the substoichiometric TiO2(110) surface in the presence of crystallographic shear planes
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B001938K
Re-oxidation of reduced oxide surfaces is a fundamental step in catalysis and related fields. This paper reports the first study of the re-oxidation, at elevated temperature, of crystallographic shear planes (CSPs) occurring on the non-stoichiometric rutile TiO2(110) surface by scanning tunnelling microscopy (STM). The re-oxidation occurs by the reaction of interstitial Tin+ ions dissolved in the crystal bulk with oxygen at the surface to re-grow new TiO2 layers on the surface. The CSPs act as nucleation centres for the re-growth and are, in general, preserved during the early stages of the re-oxidation. CSPs appear in pairs on the surface and sandwich a layer of rutile that is displaced by one half an atomic step height from the original terrace. Each step edge of the pair shows markedly different structure and growth rate. The growth of the surface also takes place on the displaced region between CSP pairs
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Size discrimination of colloidal nanoparticles by thiol-functionalized MCM-41 mesoporous molecular sieves
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B002419H
Thiol-functionalized MCM-41 mesoporous materials with a well-defined pore size of 40 Å may be used to discriminate between colloidal gold and silver particles in a mixture. More specifically, the thiol-functionalized MCM-41 material selectively entraps colloidal gold particles (size 35 Å) in the pores from a mixture of the gold and silver particles of size 70 Å. The gold particles are held in the matrix via thiolate linkages and this process has been studied using UV-vis spectroscopy and thermogravimetry/differential thermal analysis. This approach is promising for application in bioseparation methodologies as well as in the generation of one-dimensional superstructure assemblies
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External heavy-atom effect on fluorescence kinetics
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B002307H
Fluorescence quenching in fluid solution by the external heavy-atom effect usually follows simple Stern?Volmer kinetics, and the quenching effect is gauged by the magnitude of the bimolecular quenching rate constant. However, it is the increased unimolecular S1→Tn intersystem crossing rate constant of the perturbed fluorophore in the perturber?fluorophore complex that can be directly compared with that of the unperturbed fluorophore. From a simple model for external heavy atom quenching in fluid solution, the decay law is predicted to be singly exponential for all quencher concentrations, and a new expression for the unimolecular S1→Tn intersystem crossing rate constant of the perturbed fluorophore is obtained. The same problem, but in rigid solution, is also discussed for the first time. The model now predicts a nonexponential fluorescence decay law, from which the unimolecular S1→Tn intersystem crossing rate constant of the perturbed fluorophore can be directly determined.
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The effect of deposition of negatively charged particles on the electrokinetic behaviour of oppositely charged surfaces
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B001277G
Two models have recently been proposed to explain the electrokinetic properties of surfaces with electrostatically deposited particles (R. A. Hayes, Colloids Surf., A, 1999, 146, 89, and M. Zembala and Z. Adamczyk, Langmuir, 2000, 16, 1593). However, supporting experimental data is sparse. In this study, the effects of particle size, particle coverage and ionic strength on the electrokinetic behaviour of positively charged surfaces with negatively charged particles deposited were investigated by streaming current measurements. Results confirm that deposition of oppositely charged particles decreases the magnitude of the zeta potential of the underlying surface. Reversal of the zeta potential was observed at all particle sizes with larger particles reversing the potential at lower coverages. The results presented are fitted to the respective models, and the relative merits of each are discussed
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Mixed quantum classical steps: a DVR hopping method
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B002769N
A new method that allows mixing of a quantum and a classical description in a system where the quantum dynamics involves both bound and continuum states is presented. The description of the quantum degrees of freedom is based on a discrete variable representation (DVR), and the coupling with the classical degrees of freedom follows the surface hopping method using the fewest switches algorithm developed by Tully10 (J. C. Tully, J. Chem. Phys., 1990, 93, 1061). The method is applied to the simple model of a quantum particle (wave packet) colliding with a "classical" particle adsorbed on a solid surface, which has been studied by other methods
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Geometry-based simulation of the hydration of small molecules
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B003723K
The behaviour of water structure-makers and breakers is of practical importance in protein folding in aqueous solution (G. Nemethy, Angew. Chem., Intl. Ed. Engl., 1967, 6, 195), but the mechanism for this process is not fully understood (K. A. T. Silverstein, A. D. J. Haymet and K. A. Dill, J. Am. Chem. Soc., 1998, 120, 3166). A computer simulation has been developed, of water structure around solutes, using only hydrogen bond geometry data rather than traditional forcefield methods. The simulation builds networks of hydrogen bonded water around structure-makers such as sulfate and phosphate, but not around structure-breakers such as urea and guanidinium. We have tested the software with a preliminary set of 17 varying solutes and our results are generally consistent with existing practical data
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Spectroscopic investigation of complexation between various tetracyclines and Mg2+ or Ca2+
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B005722N
The complexation of various "normal" tetracyclines and anhydrotetracycline with Mg2+ and Ca2+ was investigated under physiological conditions (aqueous Tris buffer at pH 7.0 and 8.5) by spectrometric titration. The generated sets of UV-Vis absorption and fluorescence spectra were analysed by two techniques, namely (i) classical evaluation which relies on the occurrence of isosbestic points and (ii) multivariate fitting employing the program Specfit. The latter yields not only the conditional binding constants, but also, for each tested kinetic scheme, the absorption or emission spectra of the individual metal?tetracycline complexes. It was found that absolute values of binding constants and deduced spectra are in all cases in favour of a consecutive metal ion complexation yielding 1 : 1 and 2 : 1 metal?tetracycline ion complexes
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Predissociation lifetimes of the B-state of I79Br
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B006982P
The predissociation of the B (3Π0+) state of I79Br is studied by measuring its one photon absorption spectrum in a cold molecular beam by REMPI detection of the atomic photo fragments. In this work, we present the absolute frequencies as well as the line shapes of the transitions to the vibrational levels v' = 22 to v' = 34 of the B (3Π0+) state. These results provide the lacking information needed to fully interpret the outcome of the femtosecond experiments. They also provide important spectroscopic data required to acquire a more accurate theoretical description of the intersecting 3Π0+ surfaces. The predissociative lifetimes of the short lived levels (τ < 2 ps) have been determined from the observed linewidth. It is found that the linewidths, and thus the predissociative lifetime, oscillate as a function of the vibrational quantum number. All observed spectral transitions obey a Fano-profile lineshape from which the Fano-parameters have been extracted.
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Anomalous size dependence of the non-linear mobility of DNA
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B007756I
A strong drift velocity non-linearity of the (doublestranded) DNA molecules vs. the electric field was discovered in gel electrophoresis. The non-linear drift velocity of the longer molecules is higher than that of the short ones, depending on the molecular size in a complex fashion. This behavior contrasts with that of the ordinary, linear, drift velocity where short molecules move faster than the long ones. The molecular size dependence of the non-linear velocity or the non-linear mobility has a non-monotonous wave-like character. The non-linear mobility offers possibilities of manipulating the drift velocity at will?the DNA fragments of different size can be made to move in opposite directions in pulsed field gel electrophoresis
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Vibronic structure in the luminescence spectra of tetragonal d2 and d8 complexes analyzed by wavepacket dynamics on two-dimensional potential surfaces
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B008386K
The luminescence spectra of the tetragonal trans-ReO2(vinylimidazole)4+ complex and the square planar Pd(SCN)42? and Pt(SCN)42? complexes all show vibronic progressions in two predominant vibrational modes. In the first complex, the vibronic progressions involve high-frequency and low-frequency metal?ligand modes. In the square planar complexes, the two vibrational modes have similar frequencies. At the intermediate resolution, often observed experimentally, these compounds provide an example of the missing mode (or MIME) effect. Wavepacket dynamics on two-dimensional surfaces explain in a visual and intuitively appealing way the spectroscopic features. The distinct effects are caused by the different frequency ratios between the two modes of the two-dimensional models describing each complex. The emitting state structure determined from the spectra reveals similar changes along a bending normal coordinate for Pd(SCN)42? and Pt(SCN)42?
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Ab initio MO/statistical theory prediction of the OH + HONO reaction rate: evidence for the negative temperature dependence
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B007803O
The reaction of OH radical with cis- and trans-HONO has been investigated by ab initio molecular orbital and variational transition-state theory calculations. The overall mechanism has been elucidated and found to be quite complex. The bimolecular rate constants for the major reaction paths have been calculated and compared with existing, conflicting kinetic data. The total rate constant for the production of H2O and NO2 was concluded to have noticeable negative temperature dependence below 1000 K. The following two expressions are recommended for atmosphere and combustion modeling applications: k1 = 4.12 x 1012 (T/300)-0.8 cm3 mol-1 s-1, 200-500 K; k1 = 1.77 x 107T1.5 exp [+1260/T] cm3 mol-1 s-1, 500-2000 K. The predicted rate constant for the low-temperature regime agrees quantitatively with the result of Burkholder et al. (Int. J. Chem. Kinet., 1992, 24, 711) measured at 298 < T < 373 K
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Onset temperature of slow dynamics in glass forming liquids
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B008749L
The behaviour of a model glass forming liquid is analyzed for a range of densities, with a focus on the temperature interval where the liquid begins to display non-Arrhenius temperature dependence on relaxation γ. Through analyzing the dynamics along with the properties of local potential energy minima sampled by the liquid, a crossover or onset temperature Ts is identified, below which the liquid manifests slow dynamics, and a change in the character of typical local potential energy minima
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An experimental and computational investigation of the structure and vibrations of dimethylethylenediamine, a model for poly(ethylenimine)
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B009250I
A combination of hybrid Hartree?Fock/density functional calculations and Raman and IR spectroscopy has been used to perform a vibrational analysis of N,N'-dimethylethylenediamine (DMEDA) and provide band assignments for the experimental spectroscopic data. The structures and vibrational frequencies of several low energy conformations of DMEDA were calculated. The lowest energy structure was found to be TGT with a single intramolecular hydrogen bond. The effect of intramolecular hydrogen bonding on the structures and vibrational frequencies was investigated. Liquid DMEDA is found to be predominantly a mixture of two conformations: TGT with one intramolecular hydrogen bond and TGT with no intramolecular hydrogen bonds
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Dissociative hydrogen transfer in indole–(NH3)n clusters
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B100573L
The dynamics of excited state indole–(NH 3 ) n clusters has been investigated with two-color two-photon ionization. Mass spectra recorded with delayed ionization indicate that a hydrogen transfer reaction indole(S 1 )–(NH 3 ) n  → C 8 H 6 N •  + NH 4 (NH 3 ) n – 1 occurs for n = 3, 4, 5.
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Entrapment and catalytic activity of gold nanoparticles in amine-functionalized MCM-41 matrices synthesized by spontaneous reduction of aqueous chloroaurate ions
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B101056P
There is tremendous current interest in the generation of nano-hybrid materials using silicate mesoporous materials. We describe herein a new process for the synthesis of gold nanoparticle–amine functionalized MCM-41 hybrid materials by the spontaneous reduction of chloroaurate ions within the silicate matrix. The gold nanoparticles thus formed are bound to the pores of the MCM-41 framework by amine functional groups and show excellent catalytic activity in hydrogenation reactions.
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Time-lapse potentiometric imaging of active filiform corrosion using a scanning Kelvin probe technique
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B100835H
The kinetics and mechanism of filiform corrosion occurring on polymer coated AA2024-T3 aluminium alloy are investigated using a scanning Kelvin probe technique (SKPT). Repeated scanning by SKPT is used to generate a time-lapse animation showing the dynamic evolution of localised free corrosion potential (E corr ) patterns. E corr values in the head region of propagating filaments are up to 150 mV lower that the intact polymer coated surface, indicating local depassivation. However, E corr values in the filament tail are ca. 100 mV higher than background, indicating superpassivation. Spatial analysis of instantaneous E corr distributions indicates that anodic metal dissolution is concentrated at the leading edge, and cathodic oxygen reduction at the trailing edge, of active filament heads. Temporal analysis of time-dependent E corr distributions shows that filaments propagate at a constant speed and do not intersect.
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Hydrogen bond analysis of Type 1 antifreeze protein in water and the ice/water interface
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B101331I
Antifreeze proteins (AFPs) are a group of structurally very diverse proteins with the unique capability of inhibiting ice crystal growth. Although significant progress has been made in the identification of different families of these proteins, the molecular mechanism of their action is unclear. The previously postulated mechanism of hydrogen bonding between the threonine residues of AFP and the water molecules in the ice surface has been disproved by mutation studies with non-polar residues. Currently, the mechanism of antifreeze activity cannot be fully understood from experimental or computational studies. Computational modeling studies have examined protein–ice interactions, mostly in vacuo. These studies have neglected the effects of the water phase. It has been shown that the vacuum is a very poor approximation for the water properties. Thus, to gain an insight into the molecular mechanism of these proteins we have computationally modeled a more realistic system comprising of AFP Type I from winter flounder (HPLC6), water and ice without any constraints. The results from this study show that the protein forms hydrogen bonds with the water molecules in the ice/water interfacial region. However, a comparison of the results with the protein in water simulations shows that there is no significant gain of hydrogen bonds for protein in the interfacial region compared to in the solvent. These results support the hypothesis that hydrogen bonding is not the primary reason for interaction of HPLC6 with the ice/water interfacial region.
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Pressure-induced amorphization of hydrated Na-X zeolite
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B102080N
X-ray diffraction patterns of hydrated Na-X zeolite at 1 atm and 22 °C, recovered from high pressure experiments at pressures up to 9 GPa, showed progressive amorphization with increasing pressure. The largest reduction in crystallinity is observed between pressures of 4 and 5 GPa followed by a gradual, continued decrease in ordering up to the maximum pressure. The last vestiges of crystal structure persist to 8 GPa but the sample is completely amorphous at 9 GPa. Heating to 873 K in a differential scanning calorimetry (DSC) apparatus after decompression showed a shift in the broad dehydration endotherm to lower temperatures and a decrease in the endotherm width with increasing pressure. Follow-up X-ray patterns at 1 atm and 295 K after heating showed significant changes in peak intensities and width of the amorphous background signature. These observations are consistent with the negative thermal expansion of Na-X zeolite which results in further compression of the remnant lattice on heating.
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Thermodynamics of dilute solution of Gd in Bi
PhysChemComm ( IF 0 ) Pub Date : , DOI: 10.1039/B101001H
The thermodynamics of dilute solution of Gd in Bi were determined by means of the electromotive force (EMF) measurement method using a cell consisting of molten chloride and liquid bismuth in temperature range from 775 to 1055 K, with the Gd molar fraction range from about 10 –5 to 10 –3 . Gd concentration has less effect on the activity coefficient. A considerable increase of the activity coefficient on the temperature was observed. The heat of formation of liquid Gd–Bi alloys was deduced from the measured activity coefficient. There is a linear dependence of experimental ΔHMGd–Bi on the Gd concentration. The experimental results of ΔHMGd–Bi were compared with the values predicted by Miedema's model.
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